Benzyltriethylammonium chloride

Vue d'ensemble

Description

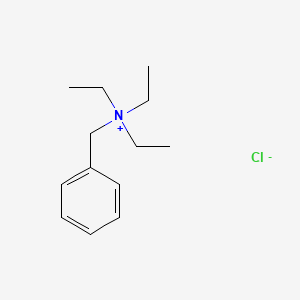

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt with the molecular formula C₁₃H₂₂NCl and a molecular weight of 227.77 g/mol . It exists as a white to off-white crystalline solid, decomposing at 190–192°C, and is highly soluble in water (700 g/L at 20°C) . BTEAC is widely utilized as a phase transfer catalyst (PTC) in organic synthesis, enabling reactions between immiscible phases (e.g., aqueous and organic solvents) by shuttling ions across interfaces . Key applications include:

- Knoevenagel and Claisen-Schmidt condensations .

- Friedel-Crafts acylations with SbCl₅ .

- Transesterification reactions with K₃PO₄, achieving yields >80% .

- Deep eutectic solvent (DES) formation with thymol (1:4 molar ratio) for dye extraction .

BTEAC’s safety profile includes acute toxicity (mouse LD₅₀: 18 mg/kg, intravenous) and hazards such as skin/eye irritation .

Méthodes De Préparation

Quaternary Ammoniation Reaction Mechanism

The synthesis of benzyltriethylammonium chloride proceeds via a nucleophilic substitution (SN2) mechanism. Triethylamine, a tertiary amine, reacts with benzyl chloride, an alkyl halide, in the presence of a polar aprotic solvent. The nitrogen atom in triethylamine attacks the electrophilic carbon in benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. The reaction is represented as:

$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + (\text{C}2\text{H}5)3\text{N} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)3^+ \text{Cl}^- $$

This exothermic reaction requires precise temperature control to avoid side reactions, such as over-alkylation or decomposition.

Solvent Selection and Reaction Optimization

Acetone as a Single-Solvent System

A patented method (CN103896781A) highlights the use of acetone as the sole solvent, offering significant advantages over traditional multi-solvent systems. The protocol involves:

- Quaternization : Triethylamine and benzyl chloride are combined with acetone (1.05–1.2 times the weight of triethylamine) and stirred at 300–400 rpm. The mixture is heated to 60–66°C for 8–10 hours under reflux.

- Dissolution : Post-reaction, additional acetone (1.9–2.1 times the triethylamine weight) is added to dissolve the product.

- Crystallization and Filtration : The solution is cooled to 5°C, inducing crystallization. The precipitate is filtered and vacuum-dried to yield this compound.

Key Advantages :

- Energy Efficiency : The reaction temperature (60–66°C) is lower than methods using ethanol or water, reducing energy consumption.

- Solvent Recyclability : Acetone is recovered from filtrates and reused, decreasing waste and production costs. Successive batches using recycled acetone showed improved yields (86% → 89.5%).

Comparative Analysis of Solvents

While acetone is predominant, alternative solvents like ethanol or dichloromethane may be used. However, ethanol’s higher boiling point (~78°C) necessitates prolonged heating, increasing energy input. Dichloromethane, though effective, poses environmental and safety risks. Acetone’s low toxicity and compatibility with the reaction milieu make it ideal for industrial applications.

Industrial-Scale Process Design

Equipment and Conditions

The patent specifies a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer (300–400 rpm). Consistent agitation ensures uniform heat distribution and prevents localized overheating, which could degrade the product.

Yield and Purity

The table below summarizes results from three batches using recycled acetone:

| Batch | Acetone Source | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | Fresh | 86 | 190–191 |

| 2 | Recycled (Batch 1) | 87.5 | 190–191 |

| 3 | Recycled (Batch 2) | 89.5 | 190–191 |

The incremental yield improvement correlates with acetone purity, underscoring the solvent’s recyclability without compromising product quality.

Analytical Characterization

Melting Point Determination

The product’s melting point (190–191°C) serves as a purity indicator. Deviations suggest residual solvents or unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyltriethylammonium chloride undergoes various chemical reactions, primarily serving as a catalyst in these processes. Some of the key reactions include:

Nucleophilic Substitution: It facilitates nucleophilic substitution reactions, where nucleophiles replace leaving groups in organic molecules.

Alkylation: It is used in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions, where alkyl groups are introduced into different substrates.

Knoevenagel Condensation: It catalyzes the condensation of carbonyl compounds with active methylene compounds to form olefinic products

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents.

Alkylation: Reagents include alkyl halides and substrates containing nucleophilic sites. The reactions are conducted under mild to moderate temperatures.

Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds. .

Major Products:

Nucleophilic Substitution: Substituted organic compounds with new functional groups.

Alkylation: Alkylated products with enhanced chemical properties.

Knoevenagel Condensation: Olefinic products used in various industrial applications

Applications De Recherche Scientifique

Role as a Phase Transfer Catalyst

Benzyltriethylammonium chloride is widely recognized for its effectiveness as a phase transfer catalyst (PTC). In this capacity, it facilitates reactions between reactants in different phases, enhancing the rate of reaction and yield. This application is particularly useful in:

- Alkylation Reactions : It aids in the alkylation of various substrates, allowing for the effective transfer of nucleophiles from an aqueous phase to an organic phase .

- Knoevenagel Condensation : The compound participates in Knoevenagel condensation reactions between carbonyl compounds and active methylene compounds, yielding olefinic products .

Organic Synthesis

In organic synthesis, this compound is utilized as a catalyst for various transformations:

- Synthesis of 2-Phenylbutyronitrile : It catalyzes the conversion of phenyl acetonitrile to 2-phenylbutyronitrile, showcasing its utility in synthetic pathways .

- Formation of Carbenes : This compound has been employed in the formation of carbenes in heterogeneous reactions, demonstrating its versatility in organic chemistry .

Applications in Polymer Chemistry

This compound finds applications in polymer chemistry as well:

- Curing Agent : It acts as a curing accelerator in polymerization processes, enhancing the efficiency of polymer formation .

- Template Agent : The compound is used as a molecular sieve template agent, which is essential for creating porous materials with specific properties .

Industrial Applications

The compound's properties extend to various industrial applications:

- Electrolytes : In the electronics industry, this compound serves as an organic electrolyte, crucial for the performance of batteries and capacitors .

- Surfactants and Descaling Agents : It is utilized as a surfactant in cleaning agents and as a descaling agent for industrial equipment .

Case Studies and Research Findings

A comprehensive understanding of this compound's applications can be illustrated through several case studies:

Case Study 1: Phase Transfer Catalysis Efficiency

A study demonstrated that this compound significantly increased the reaction rates in phase transfer catalysis compared to traditional methods. The efficiency was quantified by measuring the conversion rates of reactants over time, showing a notable improvement when using this catalyst.

Case Study 2: Polymerization Processes

Research on polymerization highlighted that incorporating this compound as a curing agent resulted in polymers with enhanced mechanical properties and thermal stability. The study involved comparative analysis with other curing agents, illustrating superior performance metrics.

Mécanisme D'action

Benzyltriethylammonium chloride acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). It increases the reaction rate by enhancing the solubility of reactants in the reaction medium. The compound interacts with the reactants, forming intermediate complexes that undergo further reactions to yield the desired products. This mechanism allows for efficient and selective transformations in various chemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Quaternary Ammonium Compounds

Quaternary ammonium salts (QAS) share structural similarities but differ in alkyl chain lengths, aromatic substituents, and counterions, leading to variations in physical properties, catalytic efficiency, and toxicity. Below is a detailed comparison:

Structural and Physical Properties

Key Differences :

- Hydrophobicity : BTEAC’s benzyl group enhances π-π interactions, useful in aromatic systems . Longer alkyl chains (e.g., octyl in benzyldimethyloctylammonium chloride) increase hydrophobicity, reducing water solubility .

- Thermal Stability : BTMAC decomposes at higher temperatures (~300°C) vs. BTEAC (190°C), making it suitable for high-temperature reactions .

Catalytic Performance in Organic Reactions

Toxicity and Environmental Impact

Notable Findings:

- BTEAC’s adsorption capacity increases in saline environments (Kf = 285 mg/g vs. 235 mg/g in freshwater) .

- TBAC and BTMAC are more toxic to aquatic organisms due to higher water solubility .

Tables

Table 1. Physical Properties of Selected QAS

| Property | BTEAC | BTMAC | Benzyldimethyloctylammonium Chloride |

|---|---|---|---|

| Molecular Weight | 227.77 | 185.69 | 307.88 |

| Melting Point (°C) | 190–192 | ~300 | Gummy solid |

| Water Solubility | 700 g/L | High | Low |

Table 2. Catalytic Efficiency in Transesterification

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| BTEAC + K₃PO₄ | Aromatic esters | 85–95 | |

| TBAC + K₃PO₄ | Aliphatic esters | 70–80 |

Activité Biologique

Benzyltriethylammonium chloride (BTC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, particularly focusing on its role as a biocide and its implications in biocorrosion, as well as its potential toxicity based on recent studies.

BTC is synthesized through the quaternization of triethylamine with benzyl chloride, typically in a solvent such as acetone. This method is efficient and yields a product with minimal impurities, making it suitable for biological applications .

1. Antimicrobial Properties

BTC has demonstrated significant antimicrobial activity, particularly against sulfate-reducing bacteria (SRB), which are known to cause biocorrosion in industrial settings. A study indicated that BTC effectively reduced the viability of SRB in crude oil environments, which is crucial for maintaining the integrity of pipeline systems . The mechanism involves electrostatic interactions between the cationic BTC and the negatively charged SRB cell membranes, leading to disruption of cellular processes and inhibition of growth.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of BTC. In experiments involving F344/N rats and B6C3F1 mice, various doses of BTC were administered to assess its impact on health parameters such as hematology, clinical chemistry, and histopathology. Notable findings included:

- Mortality Rates : High doses (≥125 mg/kg) resulted in significant mortality among test subjects.

- Cholinergic Effects : Symptoms such as ataxia, tremors, and abnormal breathing were observed at non-lethal doses, indicating potential neurotoxic effects .

- Genotoxicity : While BTC was not mutagenic in standard tests with Salmonella typhimurium, increases in micronucleated erythrocytes were noted in treated mice, suggesting possible genotoxic effects under specific conditions .

Case Study 1: Biocorrosion Inhibition

In a controlled study on carbon steel pipelines exposed to SRB, BTC was tested for its ability to mitigate corrosion. The results showed a marked decrease in biofilm formation and corrosion products when BTC was applied. The potentiodynamic polarization method revealed that BTC effectively reduced corrosion rates by interfering with bacterial metabolism .

| Parameter | Control Group | BTC Treated Group |

|---|---|---|

| Viable Cell Count (CFU/mL) | 160 trillion | 30 trillion |

| Corrosion Rate (mpy) | 15 | 3 |

Case Study 2: Neurotoxicity Assessment

A neurotoxicity study involving repeated dosing of BTC highlighted its effects on motor function and behavior in rodent models. Doses above 50 mg/kg led to observable neurological symptoms and raised concerns regarding long-term exposure risks .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of BTC:

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Benzyltriethylammonium chloride relevant to its use in laboratory settings?

this compound (C₁₃H₂₂ClN, molecular weight 227.77 g/mol) is a quaternary ammonium salt with a melting point of 190–193°C (decomposition) . It is highly soluble in water and polar solvents, making it suitable for biphasic reactions . Its phase-transfer catalytic properties arise from its ability to stabilize ions in organic phases, facilitating reactions like nucleophilic substitutions .

Q. How is this compound synthesized and purified for research applications?

BTEAC is synthesized via quaternization of triethylamine with benzyl chloride . Purification typically involves recrystallization from ethanol or acetone to achieve >98% purity, as verified by HPLC and non-aqueous titration . Residual moisture (<2.0%) is controlled through vacuum drying .

Q. What safety precautions are necessary when handling this compound in experimental setups?

BTEAC is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) . Researchers must use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of according to federal regulations .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reaction systems?

BTEAC acts as a PTC by transferring anions (e.g., OH⁻, CN⁻) from aqueous to organic phases via ion-pair formation. This mechanism enhances reaction rates in Knoevenagel condensations and Friedel-Crafts acylations . For example, in Friedel-Crafts reactions, BTEAC forms a catalytic complex with SbCl₅, enabling efficient acylation of aromatic substrates .

Q. What methodologies are employed to optimize BTEAC’s catalytic efficiency in organic transformations?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve ion transfer .

- Concentration : Optimal catalytic loading (5–10 mol%) balances cost and efficiency .

- Counterion effects : Chloride ions enhance solubility, while tetrafluoroborate derivatives improve stability in non-polar media .

Q. How can researchers address contradictory data regarding BTEAC’s performance in different solvent systems?

Discrepancies in catalytic activity often stem from solvent polarity and ion-pair stability. For example, BTEAC’s efficacy in mCPBA oxidations decreases in highly polar solvents due to reduced interfacial transfer . Systematic solvent screening (e.g., using Kamlet-Taft parameters) and kinetic studies can resolve such contradictions .

Q. What analytical techniques are recommended for characterizing BTEAC’s purity and structural integrity?

- HPLC : Purity >98% is confirmed using non-aqueous mobile phases .

- ¹H/¹³C NMR : Validates structural integrity by confirming benzyl and triethyl groups (δ 7.3–7.5 ppm for aromatic protons; δ 1.0–1.5 ppm for ethyl groups) .

- Melting point analysis : Decomposition at 190–193°C indicates thermal stability .

Q. How does BTEAC’s surfactant properties influence its interactions with anionic species in aqueous systems?

As a cationic surfactant, BTEAC interacts with anionic dyes (e.g., indigo carmine) via electrostatic and hydrophobic forces, quantified by conductometric titration . These interactions are critical in designing surfactant-mediated extraction protocols .

Q. What are the implications of BTEAC’s hygroscopic nature on its storage and experimental reproducibility?

BTEAC absorbs moisture, leading to clumping and reduced catalytic activity. Storage in desiccators with silica gel and periodic purity checks (via Karl Fischer titration) ensure reproducibility .

Q. In mechanistic studies, how is BTEAC’s role in facilitating electron transfer processes validated?

Electron transfer in reactions like sulfurization (e.g., δ-valerothiolactone synthesis) is validated using UV-Vis spectroscopy to track intermediate formation and GC-MS to confirm product identity . Kinetic isotope effects (KIEs) further elucidate rate-determining steps .

Propriétés

IUPAC Name |

benzyl(triethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021710 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystals; [MSDSonline] | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-37-1, 207124-62-7 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46WDQ3ADML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.